molecular formula C9H23N3 B8379887 Bis(4-aminobutyl)(methyl)amine

Bis(4-aminobutyl)(methyl)amine

Cat. No.: B8379887
M. Wt: 173.30 g/mol
InChI Key: YGSZVVMFWRFFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-aminobutyl)(methyl)amine is a chemical compound that belongs to the class of polyamines. Polyamines are organic compounds having two or more primary amino groups. This compound is structurally characterized by a butane backbone with amino groups attached at the 1 and 4 positions, and an additional methyl group attached to one of the nitrogen atoms. Polyamines like this compound play crucial roles in cellular functions, including cell growth, proliferation, and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-aminobutyl)(methyl)amine typically involves the reaction of 1,4-dibromobutane with methylamine, followed by the introduction of an additional amino group through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: 1,4-dibromobutane reacts with methylamine to form N-(4-bromobutyl)-N-methylamine.

    Step 2: N-(4-bromobutyl)-N-methylamine undergoes nucleophilic substitution with ammonia to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-aminobutyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Bis(4-aminobutyl)(methyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cellular processes such as cell growth and differentiation.

    Medicine: Investigated for potential therapeutic applications, including cancer treatment and neuroprotection.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(4-aminobutyl)(methyl)amine involves its interaction with cellular components. The compound can bind to DNA, RNA, and proteins, influencing their structure and function. It is known to modulate the activity of enzymes involved in polyamine metabolism, thereby affecting cellular proliferation and differentiation. The molecular targets include ornithine decarboxylase and spermidine/spermine N1-acetyltransferase, which are key enzymes in polyamine biosynthesis and catabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminobutyl)-N-ethylisoluminol: A chemiluminescent compound used in bioassays and imaging.

    Agmatine: A biogenic amine derived from arginine, involved in neurotransmission and cellular signaling.

    Spermidine: A polyamine involved in cellular growth and differentiation.

Uniqueness

Bis(4-aminobutyl)(methyl)amine is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to modulate polyamine metabolism makes it a valuable tool in research focused on cell growth, differentiation, and therapeutic applications.

Properties

Molecular Formula

C9H23N3

Molecular Weight

173.30 g/mol

IUPAC Name

N'-(4-aminobutyl)-N'-methylbutane-1,4-diamine

InChI

InChI=1S/C9H23N3/c1-12(8-4-2-6-10)9-5-3-7-11/h2-11H2,1H3

InChI Key

YGSZVVMFWRFFCI-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCN)CCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

144 mg (0.33 mmol) of 2.2′-[(methylimino)dibutane-4,1-diyl]bis(1H-isoindole-1.3(2H)-dione) is solubilized in 2 ml of ethanol and 65 μl (0.73 mmol; 2.2 equivalents) of 35% hydrazine hydrate are added to the reaction mixture which is maintained under stirring at 150° C. under microwaves for 30 minutes. The solvents are evaporated off under reduced pressure and the excess hydrazine hydrate is eliminated by co-evaporation with 4 times 15 ml of ethanol. 100 ml of ethanol is added to the reaction mixture which is acidified to pH 1 with a 1N solution of hydrochloric acid in ethyl ether. The reaction medium is concentrated under reduced pressure, then taken up in 50 ml of ethanol and the white precipitate formed is filtered, washed with 3 times 20 ml of water and eliminated. The filtrate is basified to pH 12 with a 2M solution of soda, then concentrated under reduced pressure and used in the following stage without other purification.
Name
2.2′-[(methylimino)dibutane-4,1-diyl]bis(1H-isoindole-1.3(2H)-dione)
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
65 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

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